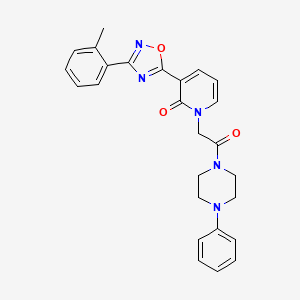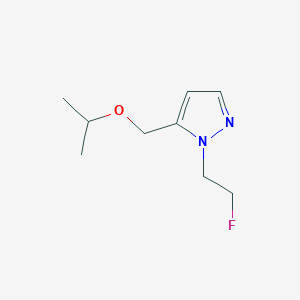
1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole, also known as FEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FEP is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole is not fully understood, but it is believed to act on the GABAergic system in the brain, which regulates anxiety and depression. 1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole has been shown to increase the levels of GABA in the brain, leading to its anxiolytic and anti-depressant effects. 1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to its potential use in cancer therapy.
Biochemical and physiological effects:
1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole has been shown to have anxiolytic and anti-depressant effects in animal models, which are believed to be mediated by its action on the GABAergic system in the brain. 1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole has also been shown to inhibit the growth of cancer cells in vitro, which is believed to be mediated by its inhibition of certain enzymes involved in cancer cell growth. 1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole has been shown to have low toxicity and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole has several advantages for lab experiments, including its high yield and purity, low toxicity, and well-established synthesis methods. However, 1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole has some limitations, including its limited solubility in water and its potential instability under certain conditions. Moreover, the mechanism of action of 1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole is not fully understood, which limits its potential applications in some fields.
Future Directions
There are several future directions for research on 1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole, including the synthesis of new derivatives with improved properties and potential therapeutic applications. Moreover, further studies are needed to elucidate the mechanism of action of 1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole, which could lead to the development of new drugs for various conditions. Additionally, 1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole could be studied for its potential applications in other fields, such as agriculture and materials science.
Synthesis Methods
1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole has been synthesized using different methods, including the reaction of 2-fluoroethylamine with 5-(chloromethyl)isopropyl-1H-pyrazole, followed by the reaction with sodium methoxide. Another method involves the reaction of 2-fluoroethylamine with 5-(chloromethyl)isopropyl-1H-pyrazole, followed by the reaction with sodium hydride and isopropyl alcohol. The yield of 1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole using these methods is usually high, and the purity of the compound can be confirmed using various analytical techniques.
Scientific Research Applications
1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole has been shown to have anxiolytic and anti-depressant effects in animal models. 1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Moreover, 1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole has been used as a starting material for the synthesis of new compounds with potential therapeutic applications.
properties
IUPAC Name |
1-(2-fluoroethyl)-5-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2O/c1-8(2)13-7-9-3-5-11-12(9)6-4-10/h3,5,8H,4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEFZODVICHQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=NN1CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

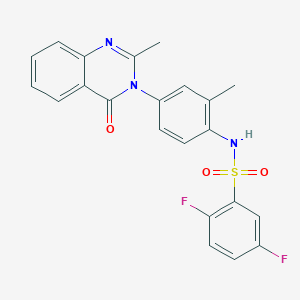
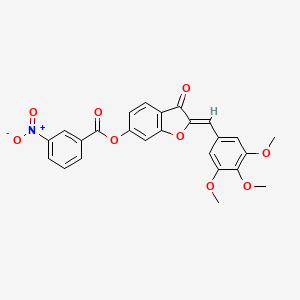

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2606520.png)
![N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2606521.png)
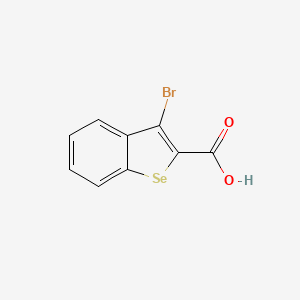
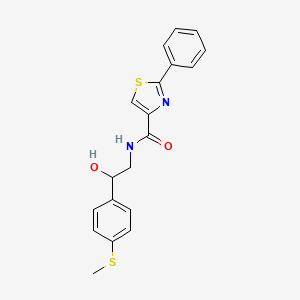
![methyl 4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)benzoate](/img/structure/B2606525.png)
![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2606526.png)
![7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2606534.png)
